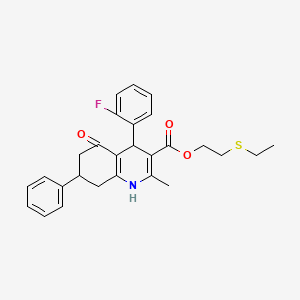
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a triazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have biochemical and physiological effects in various studies. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antibacterial, antifungal, and anticancer activities. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel materials. However, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research include the development of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide-based materials, investigation of its mechanism of action, and evaluation of its toxicity and pharmacokinetics in vivo.
合成法
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using different methods, including the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropylamine in the presence of a coupling reagent. Another method involves the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropyl isocyanate. Both methods have been reported to yield N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in high purity and yield.
科学的研究の応用
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit potent antibacterial and antifungal activities. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.
特性
IUPAC Name |
N-(3-methoxypropyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-6-3-4-7-13(12)10-19-11-14(17-18-19)15(20)16-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYHMBUGWQUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)


![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)

![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)


![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)